molecular formula C21H30FNO3 B8352750 [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate

[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate

Cat. No.: B8352750
M. Wt: 363.5 g/mol
InChI Key: JFSNOVAAGIPTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[410]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclo[4.1.0]heptane ring system: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.

    Introduction of the dimethylaminomethyl group: This step often involves a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted.

    Esterification: The final step involves the esterification of 2,2-Dimethyl-propionic acid with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. The fluorine atom on the phenyl ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but lacking the bicyclo[4.1.0]heptane ring and fluorine atom.

    3-Dimethylaminomethyl-2-hydroxy-bicyclo[4.1.0]heptane: Lacks the ester and fluorine functionalities.

    5-Fluoro-phenyl esters: Compounds with similar ester and fluorine functionalities but different core structures.

Uniqueness

[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is unique due to its combination of a bicyclo[4.1.0]heptane ring, dimethylaminomethyl group, ester functionality, and fluorine atom. This unique combination of functional groups and structural features makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H30FNO3

Molecular Weight

363.5 g/mol

IUPAC Name

[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C21H30FNO3/c1-20(2,3)19(24)26-17-10-15(9-16(22)11-17)21(25)14(12-23(4)5)7-6-13-8-18(13)21/h9-11,13-14,18,25H,6-8,12H2,1-5H3

InChI Key

JFSNOVAAGIPTBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C2(C(CCC3C2C3)CN(C)C)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Stir a mixture of 3-dimethylaminomethyl-2-(3-fluoro-5-hydroxy-phenyl)-bicyclo[4.1.0]heptan-2-ol (295 mg, 1.06 mmol), 2,2-dimethyl-propionyl chloride (153 mg, 1.27 mmol) and triethyl-amine (321 mg, 3.18 mmol) in CH2Cl2 (40 mL) at ambient temperature for 5 hours. Quench the mixture with 10 mL of H2O, Separate the aqueous layer off, and concentrate the organic layer under reduced pressure. Purify the residue by preparative TLC to give 2,2-dimethyl-propionic acid 3-(3-dimethylaminomethyl-2-hydroxy-bicyclo[4.1.0]hept-2-yl)-5-fluoro-phenyl ester as white solid (228 mg, Yield: 59.2%). MS (m/z): 364 (M+1). 1H NMR (400 MHz, Methanol-d4) δ 7.25-7.28 (d, J1=10.4, J2=1.6, 1H), 7.14 (s, 1H), 6.76-6.78 (d, J1=9.2, J2=2.4, 1H), 2.37-2.46 (m, 1H), 2.15-2.19 (m, 7H), 1.99-2.03 (d, J=13.2, 1H), 1.82 (m, 2H), 1.53-1.68 (m, 2H), 1.37 (s, 9H), 1.17 (m, 1H), 1.01-1.06 (m, 1H), 0.75-0.81 (m, 1H), 0.48-0.50 (m, 1H).
Name
3-dimethylaminomethyl-2-(3-fluoro-5-hydroxy-phenyl)-bicyclo[4.1.0]heptan-2-ol
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One

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